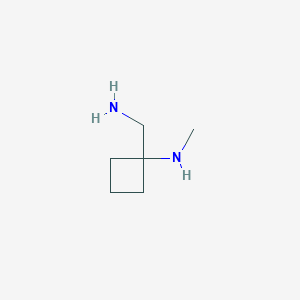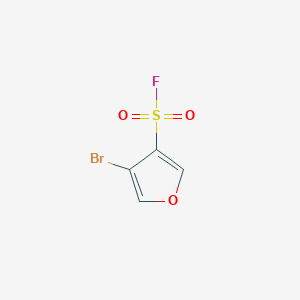
4-Bromofuran-3-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Bromofuran-3-sulfonyl fluoride” is a chemical compound with a molecular weight of 229.03 .
Synthesis Analysis
Sulfonyl fluorides, such as “4-Bromofuran-3-sulfonyl fluoride”, have been the subject of significant research in recent years . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Molecular Structure Analysis
The IUPAC name for “4-Bromofuran-3-sulfonyl fluoride” is the same as its common name . Its InChI code is 1S/C4H2BrFO3S/c5-3-1-9-2-4(3)10(6,7)8/h1-2H .
Chemical Reactions Analysis
Sulfonyl fluorides, including “4-Bromofuran-3-sulfonyl fluoride”, are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have diverse applications and are resistant to hydrolysis under physiological conditions .
Physical And Chemical Properties Analysis
“4-Bromofuran-3-sulfonyl fluoride” has a molecular weight of 229.03 .
科学的研究の応用
Organic Synthesis
4-Bromofuran-3-sulfonyl fluoride serves as a valuable building block in organic synthesis. Its unique reactivity allows for the introduction of sulfonyl fluoride functionality into complex molecules. Researchers often employ it to create novel compounds with specific properties or to modify existing structures. The sulfonyl fluoride group can participate in various reactions, such as nucleophilic substitutions and cross-coupling reactions, leading to the synthesis of diverse organic molecules .
Chemical Biology
In chemical biology, 4-Bromofuran-3-sulfonyl fluoride finds applications as a versatile probe for studying enzyme activity and protein function. It selectively reacts with nucleophilic residues (such as serine, cysteine, and tyrosine) in proteins, irreversibly labeling them. Researchers use this covalent modification to investigate enzyme mechanisms, identify active sites, and explore protein-protein interactions. The sulfonyl fluoride warhead provides a powerful tool for target-specific labeling and proteomic studies .
Drug Discovery
The sulfonyl fluoride moiety plays a crucial role in drug development. Medicinal chemists utilize 4-Bromofuran-3-sulfonyl fluoride to design irreversible inhibitors for enzymes involved in disease pathways. By selectively binding to active sites, these inhibitors can block enzymatic activity, potentially leading to therapeutic effects. Examples include protease inhibitors for treating viral infections and kinase inhibitors for cancer therapy. The stability and specificity of sulfonyl fluoride-based drugs make them promising candidates in drug discovery .
Materials Science
Researchers explore the use of sulfonyl fluorides in materials science due to their unique properties. 4-Bromofuran-3-sulfonyl fluoride can serve as a functional group for modifying polymers, surfaces, and nanoparticles. By incorporating sulfonyl fluoride units into materials, scientists can enhance their stability, reactivity, and compatibility with other components. Applications range from designing self-healing materials to creating functional coatings for biomedical devices .
Bioorthogonal Chemistry
Bioorthogonal reactions allow researchers to selectively label biomolecules within complex biological systems without interfering with native processes. 4-Bromofuran-3-sulfonyl fluoride serves as an excellent bioorthogonal handle due to its reactivity with specific amino acid residues. Scientists use it for site-specific protein labeling, imaging, and tracking cellular processes. The bioorthogonal chemistry enabled by sulfonyl fluorides contributes to our understanding of cellular dynamics and disease mechanisms .
Fragment-Based Drug Screening
Sulfonyl fluorides, including 4-Bromofuran-3-sulfonyl fluoride, act as valuable warheads in fragment-based drug discovery. These small, low-molecular-weight compounds bind to protein targets, serving as starting points for drug development. Researchers screen libraries of fragments containing sulfonyl fluoride groups to identify potential lead compounds. The stability and covalent nature of the interaction enhance the chances of success in subsequent optimization steps .
作用機序
Target of Action
4-Bromofuran-3-sulfonyl fluoride is known to act as an electrophilic warhead . It is used by both medicinal chemists and chemical biologists . The primary targets of this compound are context-specific amino acids or proteins .
Mode of Action
The compound interacts with its targets through a process known as sulfur(vi)-fluoride exchange (SuFEx) processes . This interaction involves the formation of a sulfur–fluorine bond . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
Biochemical Pathways
It is known that sulfonyl fluorides can engage with nucleophiles, when required, and under suitable reaction conditions . This can lead to new activation methods and potentially affect various biochemical pathways .
Pharmacokinetics
The compound’s resistance to hydrolysis under physiological conditions suggests that it may have good stability and potentially favorable bioavailability.
Result of Action
It is known that sulfonyl fluorides can interact with context-specific amino acids or proteins , which could lead to various molecular and cellular effects depending on the specific targets.
Action Environment
The action, efficacy, and stability of 4-Bromofuran-3-sulfonyl fluoride can be influenced by various environmental factors. For instance, its resistance to hydrolysis under physiological conditions suggests that it may remain stable and effective in biological environments.
将来の方向性
The field of S(VI) fluoride chemistry, which includes “4-Bromofuran-3-sulfonyl fluoride”, has witnessed incredible growth driven by transformational method development and applications . The future of this field looks promising with the potential for further exploration of chemical space through click chemistry .
特性
IUPAC Name |
4-bromofuran-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFO3S/c5-3-1-9-2-4(3)10(6,7)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLARRSUFEPMDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CO1)Br)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-Methylpropyl)oxan-3-yl]prop-2-enamide](/img/structure/B2981410.png)

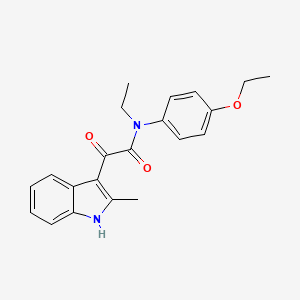
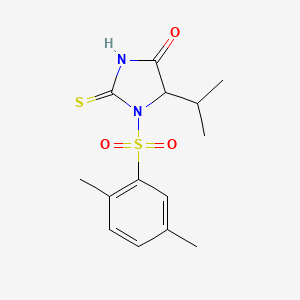
![3-(5-bromo-2-hydroxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2981414.png)

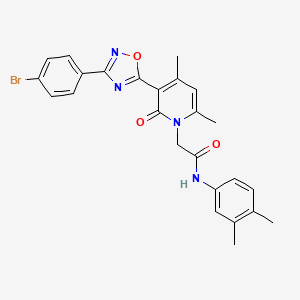
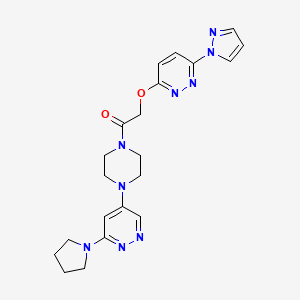
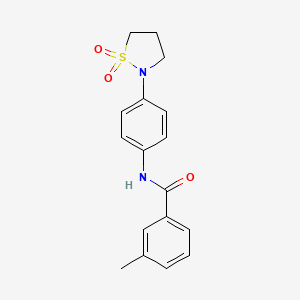

![[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine](/img/structure/B2981424.png)
![N-(2,4-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2981427.png)
![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2981429.png)
